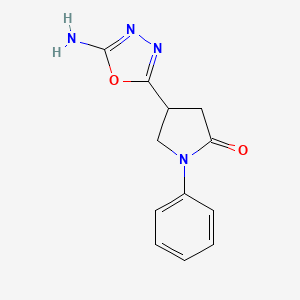

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

Description

IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one, which systematically describes the structural arrangement of its constituent parts. The Chemical Abstracts Service registry number is 1030103-68-4, providing a unique numerical identifier for this specific molecular entity. The compound is also catalogued under the MDL number MFCD15119564, which serves as an additional reference identifier in chemical databases.

The systematic naming convention reflects the compound's structural hierarchy, beginning with the pyrrolidinone core as the parent structure and indicating the substitution pattern at the 4-position with the oxadiazole moiety. The nomenclature also specifies the phenyl substitution at the nitrogen atom of the pyrrolidinone ring, creating the complete structural designation. This naming system allows for unambiguous identification of the compound across various chemical databases and research publications.

Structural Features: Pyrrolidin-2-one Core and 1,3,4-Oxadiazole Moiety

The molecular structure consists of a pyrrolidin-2-one core ring system fused with a 1,3,4-oxadiazole heterocyclic moiety. The pyrrolidin-2-one core represents a five-membered lactam ring, which is the simplest gamma-lactam structure and provides significant conformational rigidity to the overall molecular framework. This lactam functionality is characterized by the presence of a carbonyl group adjacent to a nitrogen atom within the saturated five-membered ring system.

The 1,3,4-oxadiazole moiety constitutes a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in specific positional arrangements. This oxadiazole ring system is known for its electron-deficient nature and ability to participate in various intermolecular interactions through its heteroatoms. The oxadiazole ring is substituted with an amino group at the 5-position, which introduces additional hydrogen bonding capabilities and potential for further chemical modification.

The phenyl ring attached to the nitrogen atom of the pyrrolidinone core provides aromatic character and contributes to the overall lipophilicity of the molecule. The structural arrangement creates a three-ring system with distinct electronic and steric properties that influence the compound's overall behavior in chemical and biological systems.

Physicochemical Properties: Molecular Weight, LogP, and TPSA

The compound exhibits specific physicochemical parameters that define its behavior in various chemical and biological environments. The molecular weight is consistently reported as 244.25 to 244.26 daltons across multiple sources, with the molecular formula C₁₂H₁₂N₄O₂ indicating the presence of twelve carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.25-244.26 Da | |

| Molecular Formula | C₁₂H₁₂N₄O₂ | |

| LogP | -0.16 | |

| Topological Polar Surface Area | 85 Ų | |

| Heavy Atom Count | 18 | |

| Rotatable Bond Count | 2 | |

| Number of Rings | 3 |

The logarithmic partition coefficient (LogP) value of -0.16 indicates that the compound exhibits hydrophilic characteristics, suggesting favorable water solubility properties. This negative LogP value reflects the significant contribution of polar functional groups, including the amino group, carbonyl functionality, and nitrogen-containing heterocycles, which enhance the compound's interaction with aqueous environments.

The topological polar surface area of 85 square angstroms provides insight into the compound's potential for membrane permeability and bioavailability. This moderate polar surface area value suggests balanced polarity that could facilitate both aqueous solubility and potential membrane transport properties. The carbon bond saturation factor (Fsp3) of 0.25 indicates a relatively high degree of unsaturation, reflecting the presence of multiple aromatic and heterocyclic ring systems.

Functional Group Analysis: Amino, Carbonyl, and Heterocyclic Interactions

The compound contains multiple functional groups that contribute to its chemical reactivity and potential for intermolecular interactions. The amino group positioned on the oxadiazole ring serves as both a hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions with complementary functional groups. This primary amino functionality also provides a site for potential chemical modification and derivatization reactions.

The carbonyl group within the pyrrolidinone core represents a significant electrophilic center and hydrogen bond acceptor. This lactam carbonyl exhibits characteristic reactivity patterns associated with amide functionality, including resistance to nucleophilic attack under mild conditions while maintaining the ability to participate in hydrogen bonding interactions. The cyclic nature of this amide bond contributes to the overall conformational rigidity of the molecular structure.

| Functional Group | Count | Hydrogen Bond Capacity | Chemical Characteristics |

|---|---|---|---|

| Primary Amino | 1 | Donor/Acceptor | Nucleophilic, Basic |

| Lactam Carbonyl | 1 | Acceptor | Electrophilic, Planar |

| Oxadiazole Nitrogens | 2 | Acceptor | Electron-deficient |

| Aromatic Carbons | 6 | Non-polar | Hydrophobic interactions |

The heterocyclic ring systems provide additional sites for molecular recognition and binding interactions. The oxadiazole nitrogens function as hydrogen bond acceptors and can participate in coordination interactions with metal centers or electron-deficient species. The aromatic phenyl ring contributes to potential pi-pi stacking interactions and provides hydrophobic contact surfaces for molecular recognition processes.

Properties

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHFRCNQQCHGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Pyrrolidin-2-one Formation

The synthesis typically begins with substituted benzoic acid derivatives or donor-acceptor cyclopropanes as key precursors.

From p-aminobenzoic acid derivatives : The pyrrolidin-2-one ring can be constructed by condensation reactions involving p-aminobenzoic acid and itaconic acid derivatives, followed by esterification and hydrazide formation steps.

From donor-acceptor cyclopropanes : Cyclopropane derivatives react with amines (e.g., aniline) under nickel catalysis and acetic acid reflux to form 1,5-substituted pyrrolidin-2-ones in a one-pot operation, which can be further processed to remove ester groups and yield the desired pyrrolidinone core.

Hydrazide Intermediate Synthesis

A critical intermediate in the preparation is the hydrazide derivative, which provides the functional group necessary for oxadiazole ring formation.

Hydrazinolysis of esters : Methyl esters of pyrrolidin-2-one derivatives are treated with hydrazine monohydrate under reflux conditions in solvents like toluene, often with azeotropic removal of water, to afford hydrazide intermediates in good yields (typically 70-80%).

Ring opening of pyrrolidin-2-ones : Treatment of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-ones with excess hydrazine monohydrate leads to nucleophilic ring opening, generating hydrazide-functionalized γ-amino acids, which serve as precursors for subsequent cyclization.

Cyclization to 1,3,4-Oxadiazole Ring

The formation of the 1,3,4-oxadiazole ring is achieved by cyclodehydration of the hydrazide intermediate using carbonyldiimidazole (CDI) as the cyclizing agent.

Use of 1,1′-carbonyldiimidazole (CDI) : Hydrazide derivatives react with CDI to form the 5-oxo-1,3,4-oxadiazole ring efficiently. This step is generally conducted under mild conditions and is followed by purification to isolate the oxadiazole-containing product.

Deprotection steps : If protecting groups such as Boc are present on amino functionalities, these are removed by acidolysis using hydrochloric acid in solvents like 1,4-dioxane to yield the final amino-substituted oxadiazole compound.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| 1 | Condensation (p-aminobenzoic acid + itaconic acid) | Heat, esterification with methanol | Methyl ester of pyrrolidinone | ~90 |

| 2 | Hydrazinolysis | Hydrazine monohydrate, reflux in toluene | Hydrazide intermediate | 70–80 |

| 3 | Cyclization to oxadiazole | 1,1′-Carbonyldiimidazole (CDI), mild conditions | 5-oxo-1,3,4-oxadiazole ring | 75–90 |

| 4 | Deprotection (if applicable) | HCl in 1,4-dioxane | Amino-substituted oxadiazole | Quantitative |

Detailed Experimental Notes

Hydrazinolysis conditions : Typically, a 1:30 molar ratio of pyrrolidinone to hydrazine monohydrate is used, with reflux times around 1 hour followed by cooling and precipitation of the hydrazide product.

Cyclization with CDI : The hydrazide is dissolved in an appropriate solvent (e.g., dichloromethane or DMF), and CDI is added at room temperature or slightly elevated temperatures to promote ring closure.

Purification : Products are usually purified by recrystallization from water or organic solvents, yielding white solids with melting points consistent with literature values.

Characterization : The final compounds are characterized by IR (noting characteristic carbonyl and NH stretches), $$^{1}H$$ and $$^{13}C$$ NMR (noting chemical shifts for oxadiazole carbons and amino protons), and high-resolution mass spectrometry confirming molecular weights.

Research Findings and Efficiency

The method involving hydrazinolysis followed by CDI-mediated cyclization is highly efficient and reproducible for synthesizing 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one and its analogues.

Yields for the overall sequence are generally high, with minimal side reactions reported, making this approach suitable for scale-up and further derivatization.

The approach allows for structural modifications on the phenyl ring and the pyrrolidinone ring, enabling the synthesis of diverse analogues with potential biological activities.

Summary Table of Key Preparation Steps

| Compound Stage | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-(1-Phenyl)pyrrolidin-2-one ester | Condensation + Esterification | p-Aminobenzoic acid, itaconic acid, MeOH | ~90 | Starting pyrrolidinone derivative |

| Hydrazide Intermediate | Hydrazinolysis | Hydrazine monohydrate, reflux, toluene | 70–80 | Ring opening or ester hydrazinolysis |

| 5-Oxo-1,3,4-oxadiazole derivative | Cyclization | 1,1′-Carbonyldiimidazole (CDI) | 75–90 | Formation of oxadiazole ring |

| Amino-substituted final compound | Deprotection | HCl in 1,4-dioxane | Quantitative | Removal of Boc or other protecting groups |

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives, including 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one. Research indicates that compounds featuring the oxadiazole moiety exhibit activity against various viruses. A study demonstrated that certain oxadiazole derivatives showed effectiveness against Herpes Simplex Virus (HSV) and other viral pathogens, suggesting that this compound could be a candidate for further antiviral development .

Antitumor Properties

The compound's ability to inhibit tumor cell proliferation has been investigated. In vitro studies have shown that derivatives with oxadiazole structures can induce apoptosis in cancer cells. For example, a specific derivative was tested against breast cancer cell lines and exhibited significant cytotoxic effects, indicating potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Studies have reported that compounds similar to this compound demonstrate activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests a potential application in developing new antibiotics .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including cycloaddition and substitution reactions. Researchers have utilized it to synthesize more complex heterocycles that are valuable in drug discovery and material science .

Case Study: Synthesis of Novel Heterocycles

A notable case study involved the synthesis of novel heterocycles using this compound as a precursor. The reaction conditions were optimized to yield high-purity products with promising biological activities. The synthesized compounds were then screened for their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Thiadiazole Analog: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one

- Structural Difference : The sulfur atom in the thiadiazole ring replaces the oxygen atom in the oxadiazole ring (1,3,4-thiadiazole vs. 1,3,4-oxadiazole) .

- Metabolic Stability: Thiadiazoles are generally more lipophilic, which may improve membrane permeability but increase susceptibility to oxidative metabolism.

- Availability : Also discontinued by CymitQuimica, suggesting similar synthesis hurdles as the oxadiazole variant .

Fluorophenyl-Substituted Oxadiazole: 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

- Structural Difference: A 2-fluorophenyl group replaces the amino substituent on the oxadiazole ring, and the oxadiazole isomer is 1,2,4-oxadiazole instead of 1,3,4-oxadiazole .

- Pharmacokinetics: Fluorine can improve metabolic stability and bioavailability through reduced cytochrome P450-mediated oxidation.

- Availability : Actively marketed by Hairui Chemical as a pharmaceutical intermediate, indicating robust synthetic routes .

Other Analogues

Data Tables

Table 1: Structural and Commercial Comparison

Table 2: Key Property Differences

| Property | Oxadiazole (5-Amino) | Thiadiazole (5-Amino) | Oxadiazole (2-Fluorophenyl) |

|---|---|---|---|

| Electron Density | High (O, N) | Moderate (S, N) | High (F, O, N) |

| Lipophilicity (LogP) | Moderate | Higher | High |

| Metabolic Stability | Moderate | Low | High |

Research Implications

- Bioactivity: The amino group in this compound may act as a hydrogen-bond donor, crucial for enzyme inhibition (e.g., kinase targets). Its thiadiazole analogue’s increased lipophilicity could enhance CNS penetration but reduce solubility .

- Synthetic Feasibility: The discontinued status of amino-substituted variants suggests challenges in introducing polar groups without compromising stability. In contrast, fluorophenyl-substituted derivatives benefit from established fluorination techniques .

Biological Activity

The compound 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one represents a significant class of oxadiazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{13N_5O with a molecular weight of 241.27 g/mol. The compound features a pyrrolidine ring substituted with an oxadiazole moiety, which is pivotal in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated a series of oxadiazole derivatives, including this compound, using the MTT assay against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 5.67 |

| HeLa (Cervical) | 6.12 | |

| MCF7 (Breast) | 7.45 |

These results indicate that the compound exhibits promising cytotoxic effects comparable to standard chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The compound has demonstrated effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study of antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for this compound (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity .

Antiviral Activity

The antiviral potential of oxadiazole derivatives has gained attention due to their ability to inhibit viral replication.

Case Study: Antiviral Efficacy

Research has shown that certain oxadiazole derivatives exhibit significant antiviral effects against Herpes Simplex Virus (HSV). The following table summarizes the antiviral activity:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 4-(5-Amino-1,3,4-oxadiazol-2-y)-1-phenylpyrrolidin-2-one | HSV Type 1 | 10.5 |

| HSV Type 2 | 12.0 |

This indicates that the compound may serve as a potential candidate for further development as an antiviral agent .

The biological activity of 4-(5-Amino-1,3,4-oxadiazol-2-y)-1-phenylpyrrolidin-2-one is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : It has been suggested that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Cell Membranes : The antimicrobial action may be attributed to the disruption of bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with carboxylic acids or esters. For example, hydrazine-carboxylate intermediates are treated with trifluoroacetic anhydride (TFAA) under reflux in ethanol to form the oxadiazole ring . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (6–12 hours), and temperature (80–100°C). Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The oxadiazole ring protons (δ 8.1–8.3 ppm) and pyrrolidin-2-one carbonyl (δ 175–180 ppm) are diagnostic. Aromatic protons from the phenyl group appear as multiplet signals (δ 7.2–7.6 ppm) .

- IR : Stretching vibrations for the oxadiazole C=N (1600–1650 cm⁻¹) and pyrrolidinone C=O (1680–1720 cm⁻¹) confirm key functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., C₁₂H₁₁N₅O₂: 281.09 g/mol).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Anticancer Activity : Screen against NCI-60 cell lines using MTT assays, with dose ranges of 1–100 µM. Compare IC₅₀ values to reference drugs like doxorubicin .

- Antidiabetic Potential : Test α-amylase/α-glucosidase inhibition at 0.1–10 mM concentrations, using acarbose as a positive control .

- Antimicrobial Screening : Employ disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations on the phenyl or pyrrolidinone rings) enhance bioactivity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve metabolic stability. Replace the pyrrolidinone with a piperidinone to assess ring size effects on target binding .

- Computational Modeling : Perform docking studies (AutoDock Vina) against targets like α-amylase (PDB: 1HNY) or EGFR kinase (PDB: 1M17) to predict binding affinities .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DMSO/hexane). Use SHELX programs for structure refinement. Key parameters: space group (e.g., P2₁/c), R-factor (<0.05), and hydrogen-bonding networks .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphism .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be systematically addressed?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., CCRF-CEM for anticancer tests) and normalize results to internal controls (e.g., % inhibition vs. vehicle) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. Evaluate batch-to-batch variability via HPLC purity checks (>95%) .

Q. What computational tools predict ADMET properties to prioritize derivatives for in vivo studies?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate solubility (LogS), blood-brain barrier permeability (BBB score), and CYP450 inhibition. FAF-Drugs4 evaluates synthetic accessibility .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., oxadiazole-related hepatotoxic risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.